molecular formula C12H8ClI B8070779 1,1'-Biphenyl, 3-chloro-3'-iodo-

1,1'-Biphenyl, 3-chloro-3'-iodo-

Cat. No.: B8070779
M. Wt: 314.55 g/mol
InChI Key: LEAYQFHHIWUKOM-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 3-chloro-3'-iodo- is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chlorine and iodine atoms at the 3 and 3' positions, respectively, makes it a halogenated biphenyl. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: One common method involves the direct halogenation of biphenyl using chlorine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is typically carried out under controlled conditions to ensure the selective substitution at the 3 and 3' positions.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of biphenyl is diazotized and then treated with iodine and copper(I) chloride to introduce the iodine atom. Chlorination can be achieved in a subsequent step.

Industrial Production Methods: In industrial settings, large-scale synthesis of 1,1'-Biphenyl, 3-chloro-3'-iodo- is often achieved through continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), leading to the formation of biphenylquinones.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce biphenyl derivatives with reduced halogen content.

  • Substitution: Substitution reactions are common, where the chlorine and iodine atoms can be replaced by other functional groups. For example, nucleophilic substitution with amines can yield biphenyl-based amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, heat.

  • Reduction: LiAlH₄, ether solvent, low temperature.

  • Substitution: Amines, polar aprotic solvents, elevated temperature.

Major Products Formed:

  • Biphenylquinones (from oxidation).

  • Biphenyl-based amines (from substitution).

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a probe in biological studies to understand the interaction of halogenated biphenyls with biological macromolecules.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

  • Industry: It is utilized in the manufacture of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1,1'-Biphenyl, 3-chloro-3'-iodo- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1,1'-Biphenyl, 3,3'-dichloro-

  • 1,1'-Biphenyl, 3,3'-diiodo-

  • 1,1'-Biphenyl, 3,3'-dibromo-

Uniqueness: 1,1'-Biphenyl, 3-chloro-3'-iodo- is unique due to the presence of both chlorine and iodine atoms, which can impart different chemical and physical properties compared to its dichloro or diiodo counterparts. This combination of halogens can lead to distinct reactivity patterns and applications.

Properties

IUPAC Name

1-chloro-3-(3-iodophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAYQFHHIWUKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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